molecular formula C18H9Br2N3S B12928846 4-(2,7-Dibromo-9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole

4-(2,7-Dibromo-9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole

Cat. No.: B12928846
M. Wt: 459.2 g/mol
InChI Key: DFDIMAFADKKUGX-UHFFFAOYSA-N
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Description

4-(2,7-Dibromo-9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole is a complex organic compound that has garnered significant interest in the field of materials science and organic electronics. This compound is known for its unique structural properties, which make it a valuable component in various applications, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,7-Dibromo-9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole typically involves a multi-step process. One common method includes the Suzuki coupling reaction, where 2,7-dibromo-9H-carbazole is reacted with benzo[c][1,2,5]thiadiazole under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-(2,7-Dibromo-9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, enhancing the compound’s applicability in different fields .

Mechanism of Action

The mechanism by which 4-(2,7-Dibromo-9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole exerts its effects is primarily related to its electronic structure. The compound interacts with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions influence the electronic properties of the material, making it an effective component in electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,7-Dibromo-9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole stands out due to its unique combination of carbazole and benzothiadiazole moieties. This structure imparts exceptional electronic properties, making it more effective in applications like OLEDs and photovoltaic cells compared to its similar counterparts .

Properties

Molecular Formula

C18H9Br2N3S

Molecular Weight

459.2 g/mol

IUPAC Name

4-(2,7-dibromocarbazol-9-yl)-2,1,3-benzothiadiazole

InChI

InChI=1S/C18H9Br2N3S/c19-10-4-6-12-13-7-5-11(20)9-17(13)23(16(12)8-10)15-3-1-2-14-18(15)22-24-21-14/h1-9H

InChI Key

DFDIMAFADKKUGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C(=C1)N3C4=C(C=CC(=C4)Br)C5=C3C=C(C=C5)Br

Origin of Product

United States

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